N-Phenyl-N-(propan-2-yl)naphthalen-1-amine
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Overview
Description
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine is an aromatic amine with the chemical formula C16H15N. This compound is notable for its binding affinity in mouse major urinary protein, making it a subject of interest in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(propan-2-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with phenyl isopropyl ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of the imine intermediate. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using aluminum chloride as a catalyst.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its binding affinity to proteins, particularly in the context of mouse major urinary protein.
Mechanism of Action
The mechanism of action of N-Phenyl-N-(propan-2-yl)naphthalen-1-amine involves its binding to specific proteins, such as mouse major urinary protein. The compound forms nonpolar contacts with the protein, stabilizing the protein-ligand complex. This interaction is mediated by hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-1-naphthylamine
- N-Phenyl-α-naphthylamine
- N-Phenyl-1-aminonaphthalene
Uniqueness
N-Phenyl-N-(propan-2-yl)naphthalen-1-amine is unique due to its high binding affinity to mouse major urinary protein, which is significantly greater than that of similar compounds. This makes it particularly valuable in biochemical research .
Properties
CAS No. |
110972-22-0 |
---|---|
Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-phenyl-N-propan-2-ylnaphthalen-1-amine |
InChI |
InChI=1S/C19H19N/c1-15(2)20(17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-15H,1-2H3 |
InChI Key |
XNHMUQXTQHHOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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